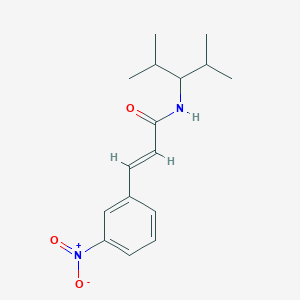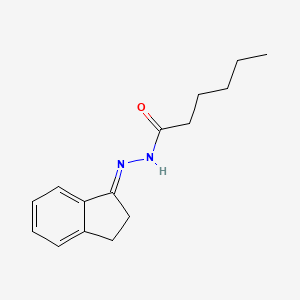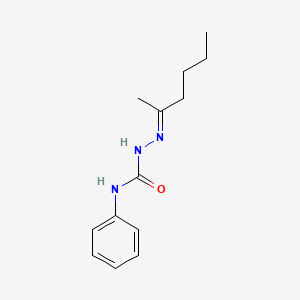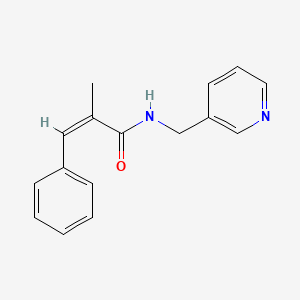
N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide, also known as NIPAAm-3NO2, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a temperature-sensitive polymer that undergoes a reversible phase transition in response to changes in temperature. This property makes it an ideal candidate for various applications in the field of biotechnology and biomedical engineering.
作用機序
The mechanism of action of N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide is based on its temperature-sensitive properties. At temperatures below its lower critical solution temperature (LCST), it is soluble in water and can form a stable solution. However, as the temperature increases above the LCST, it undergoes a phase transition and becomes insoluble in water, forming a gel-like substance. This property can be exploited in various applications, such as drug delivery, where the drug is released as the temperature increases.
Biochemical and Physiological Effects:
N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide has been shown to be biocompatible and non-toxic in various in vitro and in vivo studies. It has been used in cell culture studies to create temperature-sensitive substrates that can support the growth of cells. Additionally, it has been used in animal studies for drug delivery applications, where it has shown to be well-tolerated and effective in delivering drugs to the target site.
実験室実験の利点と制限
The advantages of N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide in lab experiments include its temperature-sensitive properties, biocompatibility, and non-toxicity. Its ability to undergo a reversible phase transition in response to changes in temperature makes it an ideal candidate for various applications in biotechnology and biomedical engineering. However, its limitations include the difficulty in controlling the temperature of the system, which can affect the stability and efficacy of the compound.
将来の方向性
There are several future directions for the use of N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide in scientific research. One potential application is in the development of temperature-sensitive hydrogels for tissue engineering. These hydrogels can be used to create scaffolds that can support the growth of cells and tissues. Another potential application is in the development of biosensors for the detection of various analytes. N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide can be used as a sensing element that can respond to changes in temperature and detect the presence of analytes in a sample. Additionally, N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide can be used in the development of drug delivery systems that can release drugs in response to changes in temperature, which can improve the efficacy and safety of drug delivery.
合成法
The synthesis of N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide involves the reaction of N-isopropylacrylamide (NIPAAm) with 3-nitrophenylacrylic acid. The reaction is typically carried out using a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a solvent such as dimethylformamide (DMF). The resulting product is a white crystalline powder that is soluble in water.
科学的研究の応用
N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in drug delivery, tissue engineering, and biosensors. Its temperature-sensitive properties make it an ideal candidate for drug delivery systems that can release drugs in response to changes in temperature. Additionally, it has been used in tissue engineering to create scaffolds that can support the growth of cells and tissues. In biosensors, N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide has been used as a sensing element for the detection of various analytes.
特性
IUPAC Name |
(E)-N-(2,4-dimethylpentan-3-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)16(12(3)4)17-15(19)9-8-13-6-5-7-14(10-13)18(20)21/h5-12,16H,1-4H3,(H,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNCPLSSASEXHP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(C)C)NC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5851580.png)
![2-(3-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5851586.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5851619.png)
hydrazone](/img/structure/B5851626.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)

![N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5851644.png)
![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5851647.png)

